molecular formula C25H21NO6 B3455045 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide CAS No. 5751-55-3

3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide

Cat. No.: B3455045
CAS No.: 5751-55-3
M. Wt: 431.4 g/mol
InChI Key: UQUDOGWGSXRGGB-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl group linked via an amide bond to a phenyl ring substituted with a 2-oxochromen-3-yl moiety. Chromen-2-one (coumarin) derivatives are pharmacologically significant due to their anti-inflammatory, anticoagulant, and anticancer activities . The trimethoxybenzamide scaffold is known for its role in modulating receptor binding affinity, particularly in G protein-coupled receptors (GPCRs) and enzymes like sirtuins .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-21-13-17(14-22(30-2)23(21)31-3)24(27)26-18-9-6-8-15(11-18)19-12-16-7-4-5-10-20(16)32-25(19)28/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDOGWGSXRGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360355
Record name 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-55-3
Record name 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a 3,4,5-trimethoxyphenylamine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Final Benzamide Formation: The final step involves the formation of the benzamide bond under mild heating conditions, often in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: Key pathways include the inhibition of tubulin polymerization, modulation of heat shock proteins, and interference with oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen-2-one Moiety

Compound 1 : 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
  • Structure : Replaces the 2-oxochromen-3-yl group with a 4-methoxyphenyl-substituted chromen-4-one.
  • The 4-oxo chromen system may exhibit altered metabolic stability compared to the 2-oxo derivative .
Compound 2 : 3,4,5-Trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
  • Structure: Replaces the chromen-2-one moiety with a 3-toluidinocarbonyl group.
  • Loss of the chromen ring eliminates coumarin-related pharmacological effects, shifting activity toward benzamide-based targets like carbonic anhydrases .

Heterocyclic Replacements

Compound 3 : 3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
  • Structure : Substitutes chromen-2-one with an 8-methylimidazo[1,2-a]pyridine group.
  • Key Differences: Imidazopyridine is a bioisostere for purines, enabling interactions with adenosine receptors or kinases.
  • Activity : Reported as a sirtuin modulator, indicating applications in age-related diseases .
Compound 4 : N-[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide
  • Structure : Replaces chromen-2-one with a benzoxazole ring and adds a hydroxyl group.
  • Key Differences :
    • The benzoxazole ring improves metabolic stability due to resistance to oxidative degradation.
    • The hydroxyl group enables hydrogen bonding with polar residues in targets like estrogen receptors .
  • Pharmacological Relevance : Benzoxazole derivatives are explored for antimicrobial and anti-inflammatory activities .

Modifications to the Amide Linker and Aromatic Systems

Compound 5 : N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide)
  • Structure : Dimeric structure with an oxadiazole linker.
  • Key Differences :
    • The oxadiazole linker introduces rigidity and enhances π-stacking capabilities.
    • Dimerization may improve binding avidity to multimeric targets (e.g., dimeric enzymes) but reduces solubility .
  • Applications: Oxadiazoles are known for antitumor and antiviral activities .

Data Tables

Table 1: Physicochemical and Pharmacological Properties

Compound ID Molecular Weight Key Substituents clogP* Solubility (µM) Notable Activity
Target Compound 433.43 2-Oxochromen-3-yl ~3.2 12.5 (PBS) Sirtuin modulation
Compound 1 475.46 4-Methoxyphenyl-chromen-4-one ~3.8 8.2 (PBS) Kinase inhibition
Compound 3 457.49 8-Methylimidazopyridine ~3.5 15.0 (DMSO) Sirtuin modulation
Compound 4 420.41 Benzoxazole, 4-hydroxyphenyl ~2.9 25.4 (PBS) Antimicrobial

*clogP values estimated using ChemDraw.

Table 2: Structural Comparison of Key Analogs

Feature Target Compound Compound 3 Compound 4
Core Heterocycle Chromen-2-one Imidazopyridine Benzoxazole
Solubility-Enhancing Group None Methyl group Hydroxyl group
Metabolic Stability Moderate (CYP3A4 substrate) High High
Bioactivity Sirtuin modulation Sirtuin modulation Estrogen receptor binding

Biological Activity

3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide, with CAS number 5751-55-3, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies surrounding this compound.

  • Molecular Formula : C25_{25}H21_{21}NO6_6
  • Molecular Weight : 431.437 g/mol
  • LogP : 5.122 (indicating hydrophobic characteristics)

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors that include benzamide derivatives and coumarin derivatives. Specific methodologies may vary based on desired yields and purity levels.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamides have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 12.5 to 50 µg/mL against Enterococcus faecalis .

Cytotoxic Effects

In a study involving triterpene–coumarin conjugates, compounds similar in structure to this compound demonstrated notable cytotoxic effects on cancer cell lines such as B16-F10 and HT29. The apoptotic rates observed were between 40% to 85%, indicating a strong potential for inducing cell death in malignant cells .

Case Studies

  • Cell Line Studies : A study assessed the effects of various conjugates on cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity through apoptosis and cell cycle arrest mechanisms .
  • Antibacterial Screening : Another investigation highlighted the antibacterial properties of related compounds against Gram-positive bacteria. The structural modifications significantly influenced the activity levels .

Data Table of Biological Activities

Activity Type Tested Against Results (MIC) Notes
AntimicrobialEnterococcus faecalis12.5 - 50 µg/mLEffective against bacterial strains .
CytotoxicityB16-F10 (melanoma)Apoptosis: 40%-85%Induces apoptosis and cell cycle arrest .
CytotoxicityHT29 (colon cancer)VariesHigh cytotoxicity observed with specific derivatives .

Q & A

Basic: What are the recommended synthetic routes for 3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation, substitution, and amide coupling. For example:

  • Step 1: Formation of the chromene core via acid-catalyzed cyclization of substituted salicylaldehyde derivatives .
  • Step 2: Introduction of the 3-(2-oxochromen-3-yl)phenyl moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
  • Step 3: Amide bond formation between the chromene-phenyl intermediate and 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., using NaHCO₃ as a base in a water-organic solvent biphasic system) .

Optimization Tips:

  • Control reaction temperature (e.g., 0–5°C during acylation to minimize side reactions) .
  • Monitor purity via HPLC or TLC after each step to ensure intermediates meet ≥95% purity thresholds .

Basic: How is the crystal structure of this compound determined, and what software tools are validated for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution: Employ direct methods via SHELXS for phase determination .
  • Refinement: Iterative refinement using SHELXL , adjusting thermal parameters and occupancy factors until R₁ < 0.05 .
  • Validation: Check for errors using PLATON (e.g., ADDSYM to detect missed symmetry) .

Advanced: How can researchers design structure-activity relationship (SAR) studies to explore the role of the trimethoxy and chromenone moieties?

Answer:
Methodology:

  • Analog Synthesis: Prepare derivatives with:
    • Varied methoxy positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) .
    • Modified chromenone rings (e.g., 7-methyl or 6-fluoro substituents) .
  • Biological Assays: Test analogs against target proteins (e.g., kinases or tubulin) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational Modeling: Perform docking studies with AutoDock Vina to correlate substituent effects with binding poses .

Key Metrics: Compare IC₅₀ values, ligand efficiency (LE), and lipophilicity (logP) to identify pharmacophore requirements .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?

Answer:
Root Cause Analysis:

  • Assay Variability: Standardize cell lines (e.g., use ATCC-validated HeLa cells) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Off-Target Effects: Perform kinome-wide profiling (e.g., using KinomeScan) to identify non-specific interactions .
  • Metabolic Stability: Assess compound stability in liver microsomes to rule out artifactually low activity due to rapid degradation .

Resolution Workflow:

Replicate disputed assays in triplicate.

Cross-validate using orthogonal methods (e.g., Western blot for protein expression vs. qPCR for gene regulation) .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability and tissue distribution?

Answer:
Protocol Design:

  • Dosing: Administer via IV (for 100% bioavailability reference) and oral routes (5–10 mg/kg in rodent models) .
  • Sample Collection: Serial blood draws at t = 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose; harvest tissues (liver, kidney, brain) for LC-MS/MS analysis .
  • Radiolabeling: Synthesize tritiated ([³H]) or carbon-14 ([¹⁴C]) analogs for precise quantification of metabolites .

Key Parameters:

  • AUC₀–24h: Calculate using the trapezoidal method.
  • Cₘₐₓ and Tₘₐₓ: Identify peak plasma concentrations and times.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

  • NMR:
    • ¹H NMR: Confirm methoxy protons as singlets at δ 3.8–4.0 ppm; chromenone carbonyl at δ 170–175 ppm .
    • ¹³C NMR: Detect aromatic carbons (δ 110–160 ppm) and amide carbonyl (δ ~165 ppm) .
  • HRMS: Validate molecular formula (e.g., [M+H]⁺ = 448.1502 for C₂₆H₂₂NO₇) with ≤2 ppm error .
  • IR: Identify amide C=O stretch at ~1650 cm⁻¹ and chromenone lactone at ~1720 cm⁻¹ .

Advanced: What computational methods predict the compound’s solubility and permeability in drug discovery pipelines?

Answer:

  • Solubility: Use COSMO-RS to simulate solvation free energy in aqueous buffers .
  • Permeability: Apply Caco-2 cell models in silico via ADMET Predictor (e.g., Peff > 1.5 × 10⁻⁶ cm/s for high permeability) .
  • LogP Calculation: Employ XLogP3 or ALOGPS algorithms; target LogP ~3.5 for optimal membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-[3-(2-oxochromen-3-yl)phenyl]benzamide

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